

Application Notes and Protocols for Electrophysiological Studies Using VU0453595

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Compound of Interest

Compound Name: VU0453595

Cat. No.: B15618996

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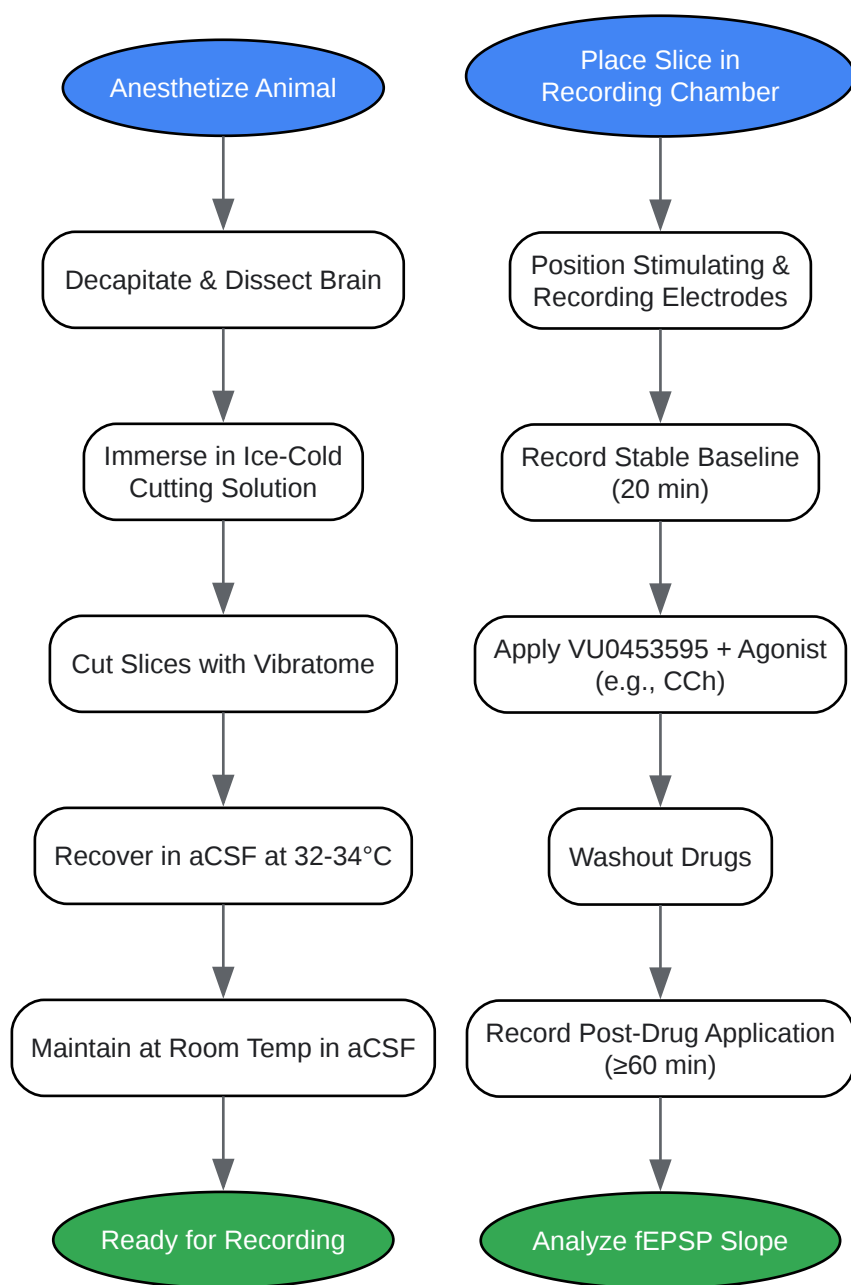
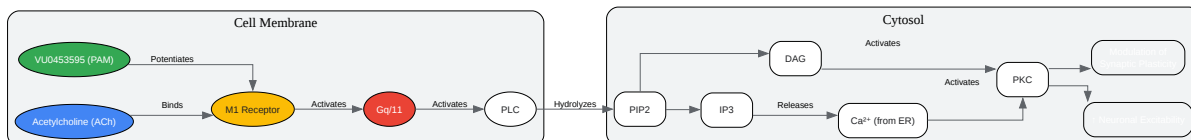
Introduction

VU0453595 is a highly selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM) that has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2][3] Unlike some other M1 modulators, **VU0453595** exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response to the endogenous ligand, acetylcholine (ACh), without directly activating the receptor on its own.[4][5] This property is thought to contribute to a wider therapeutic window and a reduced risk of cholinergic side effects.[4][6]

These application notes provide a comprehensive overview of the use of **VU0453595** in electrophysiological studies, with a focus on its effects on synaptic plasticity and neuronal excitability. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their own investigations.

M1 Receptor Signaling Pathway

M1-mAChRs are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Activation of this pathway initiates a signaling cascade that plays a crucial role in modulating neuronal excitability and synaptic plasticity.



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